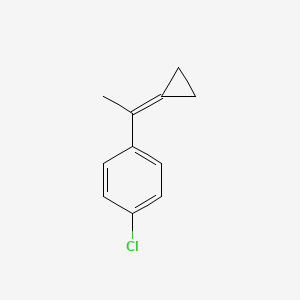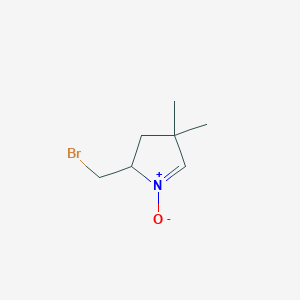
2-(Bromomethyl)-4,4-dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is a heterocyclic compound with a unique structure that includes a bromomethyl group and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide typically involves the bromination of 4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent and base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminomethyl derivative, while oxidation might produce a corresponding oxo derivative.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Could be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various modifications and interactions with biological molecules. This reactivity can be harnessed in drug design to target specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 2-(Iodomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
- 4,4-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
Uniqueness
2-(Bromomethyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Propiedades
Número CAS |
922142-82-3 |
|---|---|
Fórmula molecular |
C7H12BrNO |
Peso molecular |
206.08 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4,4-dimethyl-1-oxido-2,3-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H12BrNO/c1-7(2)3-6(4-8)9(10)5-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
YTIVGCBMJJVDHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC([N+](=C1)[O-])CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
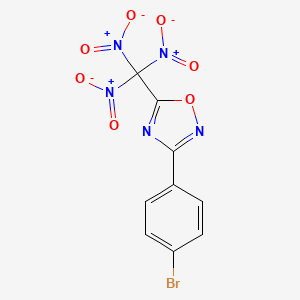
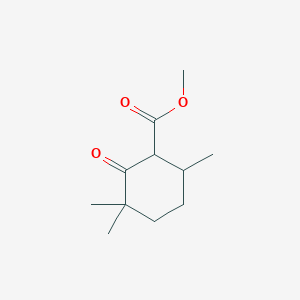
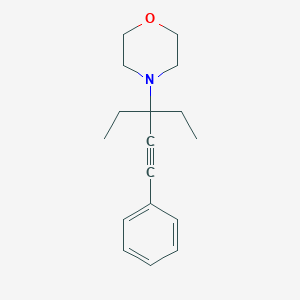
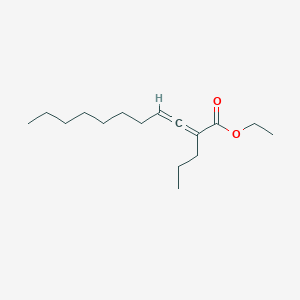

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
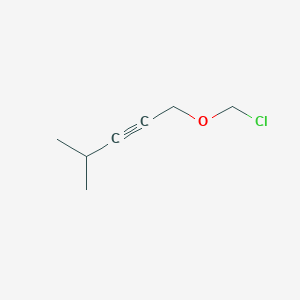
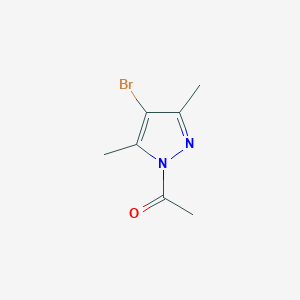
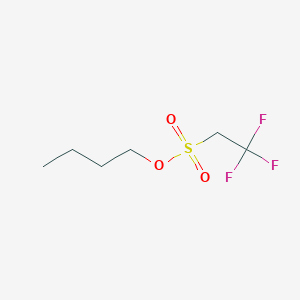
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
